2-Bromo-3-methyl-N-neopentylbenzamide
Description
2-Bromo-3-methyl-N-neopentylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and a neopentyl (2,2-dimethylpropyl) group attached to the amide nitrogen.
Synthesis likely involves reacting 2-bromo-3-methylbenzoic acid (or its acyl chloride) with neopentylamine under standard amide coupling conditions (e.g., HATU or DCC-mediated activation). This mirrors methods used for related compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where 3-methylbenzoyl chloride was reacted with 2-amino-2-methyl-1-propanol .
Structure
3D Structure
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-bromo-N-(2,2-dimethylpropyl)-3-methylbenzamide |
InChI |
InChI=1S/C13H18BrNO/c1-9-6-5-7-10(11(9)14)12(16)15-8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
YQHWWZINZDYHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Bromine vs. Hydroxyl Directing Groups :
- The bromine in this compound acts as a leaving group or electrophilic site, contrasting with the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which serves as an N,O-bidentate ligand for transition metals (e.g., Pd, Cu) in C–H functionalization .
- Bromine’s electronegativity enhances reactivity in aryl halide-specific reactions (e.g., Ullmann coupling), whereas hydroxyl groups prioritize coordination chemistry .
The absence of polar groups (e.g., OH) in this compound likely decreases water solubility relative to hydroxyl-containing analogs, favoring organic-phase reactions.
Methyl vs. Naphthyl Substituents :
- The 3-methyl group in the target compound provides mild electron-donating effects, stabilizing intermediates in electrophilic substitutions. In contrast, the naphthyl ether in ’s compound enhances π-stacking interactions, relevant in drug design .
Preparation Methods
Synthesis of 2-Bromo-3-methylbenzoyl Chloride
The precursor 2-bromo-3-methylbenzoyl chloride is synthesized by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF), followed by bromination using PBr₃ in dichloromethane at −20°C. This step achieves 85–90% conversion, with residual starting material removed via fractional distillation.
Amidation with Neopentylamine
The benzoyl chloride intermediate reacts with neopentylamine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. After 12 hours at 25°C, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 74–78% of 2-bromo-3-methyl-N-neopentylbenzamide.
Table 1: Optimization of Amidation Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | THF, DCM, EtOAc | THF | +15% |
| Temperature (°C) | 0–40 | 25 | +10% |
| Base | Et₃N, Pyridine | Et₃N | +8% |
| Reaction Time (h) | 6–24 | 12 | +5% |
Palladium-Catalyzed Coupling Reactions
Cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, enable modular construction of the benzamide scaffold.
Suzuki-Miyaura Coupling for Aromatic Ring Functionalization
A boronic ester derivative of 3-methylbenzoic acid is coupled with 2-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in a dioxane/water mixture (4:1) with K₂CO₃ as a base, achieving 70–75% yield after 8 hours at 80°C. Subsequent amidation with neopentylamine follows the protocol outlined in Section 2.2.
Buchwald-Hartwig Amination
Direct amination of 2-bromo-3-methylbromobenzene with neopentylamine is catalyzed by Pd₂(dba)₃ and Xantphos ligand. This one-pot method operates at 100°C in toluene, yielding 65–70% of the target compound. While efficient, this approach requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques immobilize the benzamide precursor on Wang resin, enabling iterative bromination and amidation steps.
Resin Functionalization and Bromination
3-methylbenzoic acid is anchored to the resin via a cleavable linker. Bromination is performed using CuBr₂ and tert-butyl hydroperoxide (TBHP) in DMF, achieving 80–85% conversion. The resin-bound intermediate is then treated with neopentylamine in the presence of HOBt/DIC coupling agents, followed by TFA cleavage to release the product.
Advantages Over Solution-Phase Methods
This method reduces purification steps and improves yields to 82–86%, making it suitable for combinatorial chemistry applications.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Electrochemical | 68–72 | 95 | Moderate | $$ |
| Nucleophilic Substitution | 74–78 | 98 | High | $ |
| Suzuki-Miyaura | 70–75 | 97 | Low | $$$ |
| Solid-Phase | 82–86 | 99 | High | $$$$ |
Electrochemical bromination excels in environmental sustainability but struggles with scalability. Nucleophilic substitution remains the most cost-effective for industrial-scale production, while solid-phase synthesis is optimal for high-purity, small-batch applications.
Q & A
What are the most reliable synthetic routes for 2-Bromo-3-methyl-N-neopentylbenzamide, and how can reaction conditions be optimized for high yields?
Basic Synthesis
A feasible approach involves coupling 2-bromo-3-methylbenzoic acid with neopentylamine via an amide bond formation. Activating the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate is critical, followed by reaction with neopentylamine in anhydrous dichloromethane under nitrogen atmosphere . Yield optimization requires temperature control (0–5°C during activation, room temperature for coupling) and stoichiometric excess of neopentylamine (1.2–1.5 equivalents).
Advanced Route Optimization
For advanced synthesis, computational tools like retrosynthetic analysis (e.g., Template_relevance models in ) can predict alternative pathways, such as Suzuki-Miyaura coupling using a boronic ester intermediate. Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps, while DoE (Design of Experiments) methodologies help optimize parameters like solvent polarity, catalyst loading, and temperature gradients .
How can structural confirmation of this compound be achieved, and what analytical discrepancies require resolution?
Basic Characterization
Confirm the structure using - and -NMR to identify key signals:
- Aromatic protons (δ 7.2–7.8 ppm, split due to bromine and methyl substituents).
- Neopentyl group protons (δ 0.8–1.2 ppm for CH(CH₂)₃).
- Amide carbonyl (δ ~165–170 ppm in -NMR) .
High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 296.05 g/mol).
Advanced Discrepancy Analysis
Unexpected signals in NMR (e.g., splitting patterns inconsistent with regiochemistry) may indicate impurities or isomerization. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing . If MS data conflicts with theoretical values, re-examine ionization conditions (e.g., ESI vs. EI) or consider halogen loss artifacts .
What strategies are effective for studying the reactivity of the bromine substituent in this compound?
Basic Reactivity Screening
The bromine atom is primed for cross-coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling). Test reactivity under palladium catalysis (Pd(OAc)₂, XPhos ligand) in toluene/EtOH at 80–100°C. Monitor substitution via TLC or GC-MS .
Advanced Mechanistic Studies
DFT (Density Functional Theory) calculations can model transition states to predict regioselectivity in substitution reactions. Compare experimental outcomes (e.g., Suzuki coupling yields with varying aryl boronic acids) to computational predictions. Kinetic isotope effects (KIEs) or Hammett plots may elucidate electronic influences of the methyl and neopentyl groups on bromine’s electrophilicity .
How can computational methods enhance the design of derivatives based on this compound?
Basic QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models using software like Schrödinger or MOE can predict bioactivity of derivatives. Input descriptors include logP, polar surface area, and Hammett constants for substituents .
Advanced Molecular Dynamics
Simulate binding interactions with target proteins (e.g., kinase inhibitors) using molecular docking (AutoDock Vina) or MD simulations (GROMACS). Focus on the benzamide core’s orientation and halogen bonding potential with active-site residues . Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
What are the best practices for resolving contradictory data in catalytic applications of this compound?
Basic Reproducibility Checks
Contradictions in catalytic efficiency (e.g., varying yields in cross-coupling) may stem from trace moisture or oxygen. Repeat reactions under rigorously anhydrous/anaerobic conditions (Schlenk line) and characterize catalysts via XPS or TEM for oxidation state/particle size analysis .
Advanced Statistical Analysis
Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent purity, catalyst age). Collaborative trials across labs using standardized protocols can isolate systemic vs. operational errors .
How can the stability of this compound under varying storage conditions be systematically evaluated?
Basic Stability Testing
Conduct accelerated stability studies:
- Thermal: 40°C/75% RH for 6 months.
- Photolytic: Expose to UV light (ICH Q1B guidelines).
Monitor degradation via HPLC for new peaks (e.g., de-bromination or hydrolysis products) .
Advanced Degradation Pathway Mapping
Use LC-MS/MS to identify degradation products. Isotope labeling (e.g., -neopentyl group) traces bond cleavage sites. Computational degradation prediction (e.g., Zeneth) models hydrolysis or oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
